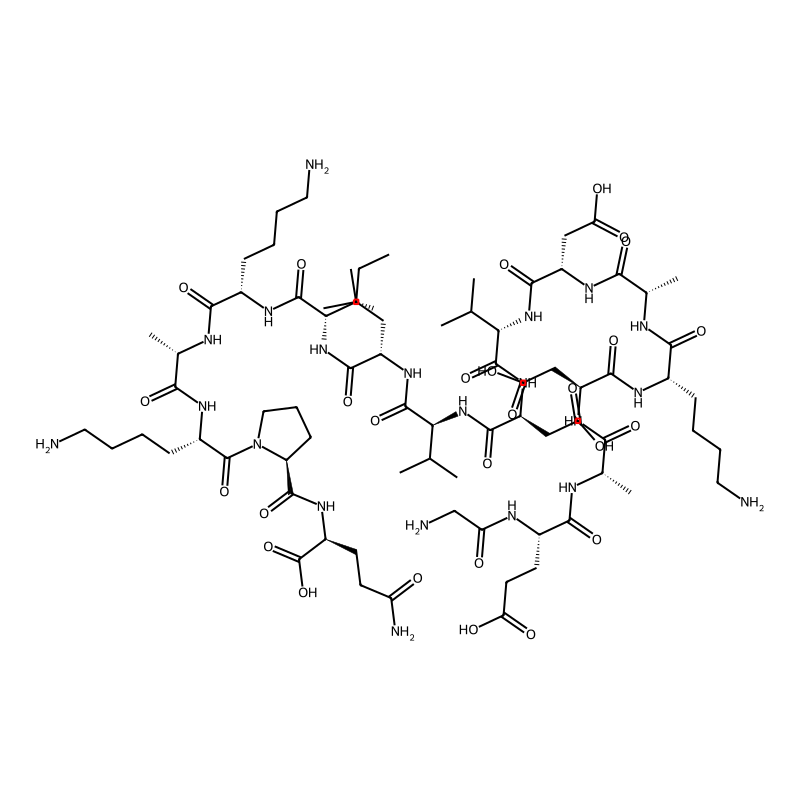Parathyroid hormone (68-84)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Parathyroid hormone (68-84) is a peptide fragment derived from the larger parathyroid hormone, which is an 84-amino acid polypeptide primarily responsible for regulating calcium and phosphate metabolism in the body. This specific fragment is part of the carboxyl-terminal region of parathyroid hormone and has garnered interest due to its potential biological activities and implications in various physiological processes. Parathyroid hormone (68-84) is synthesized through the cleavage of the full-length parathyroid hormone, which is initially produced as a precursor molecule (pre-pro-parathyroid hormone) that undergoes several processing steps to yield the active forms of the hormone .
- Increased renal tubular reabsorption of calcium.
- Enhanced mobilization of calcium from bone stores.
- Increased production of 1,25-dihydroxyvitamin D in the kidneys, which further aids in intestinal absorption of calcium.
The fragment itself may also participate in these reactions, although its exact mechanisms and efficacy compared to full-length parathyroid hormone remain subjects of ongoing research .
Parathyroid hormone (68-84) exhibits biological activity that influences calcium and phosphate metabolism. While it is less studied than the full-length parathyroid hormone (1-84), emerging evidence suggests that this fragment may have specific effects on bone metabolism and mineral homeostasis. For instance, studies have indicated that elevated levels of parathyroid hormone (44-68), which overlaps with the sequence of parathyroid hormone (68-84), correlate with osteoarticular changes in conditions such as genetic hemochromatosis . The fragment may also play a role in modulating osteoblast activity, contributing to bone remodeling processes.
The synthesis of parathyroid hormone (68-84) typically involves recombinant DNA technology or chemical synthesis techniques. In laboratory settings, it can be produced by:
- Recombinant DNA Technology: Using genetically modified organisms to express the peptide. The gene encoding for parathyroid hormone can be inserted into bacterial or mammalian cells, which then produce the peptide through cellular machinery.
- Solid-phase Peptide Synthesis: A chemical method where amino acids are sequentially added to a growing peptide chain on a solid support until the desired sequence is achieved.
Both methods allow for the generation of sufficient quantities of parathyroid hormone (68-84) for experimental and clinical studies .
Parathyroid hormone (68-84) has potential applications in various fields:
- Research: Investigating its role in bone metabolism and mineral homeostasis.
- Therapeutics: Potential use in treating conditions related to calcium imbalance, such as osteoporosis or hypoparathyroidism.
- Diagnostic Tools: As a biomarker for assessing parathyroid function and related disorders.
The unique properties of this fragment may also lead to novel therapeutic strategies aimed at modulating bone density and mineral balance without the broader effects associated with full-length parathyroid hormone .
Interaction studies involving parathyroid hormone (68-84) focus on its binding affinity to specific receptors and its downstream signaling effects. Research indicates that while this fragment may not bind as effectively as full-length parathyroid hormone, it still interacts with type II G-protein-coupled receptors associated with calcium homeostasis. Studies have explored how variations in this fragment's structure influence receptor binding and subsequent biological responses, contributing to our understanding of its functional roles within endocrine regulation .
Parathyroid hormone (68-84) shares structural similarities with other fragments derived from parathyroid hormone and related peptides. Here are some notable comparisons:
| Compound | Description | Unique Features |
|---|---|---|
| Parathyroid Hormone (1-84) | Full-length active form; regulates calcium levels | Most potent form with broad physiological effects |
| Parathyroid Hormone (44-68) | Fragment involved in osteoarticular changes | Associated with specific diseases like hemochromatosis |
| Parathyroid Hormone Related Peptide | Similar structure; involved in hypercalcemia | Can mimic actions of parathyroid hormone but produced by tumors |
Parathyroid hormone (68-84) is unique due to its specific sequence and potential localized effects on bone metabolism, differentiating it from both full-length parathyroid hormone and other fragments .







